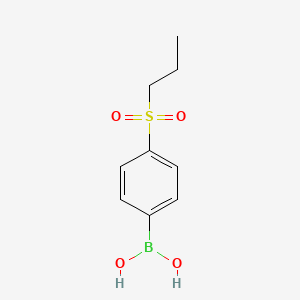

4-(Propylsulfonyl)phenylboronic acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(4-propylsulfonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO4S/c1-2-7-15(13,14)9-5-3-8(4-6-9)10(11)12/h3-6,11-12H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWRPDLRKXOTPJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)(=O)CCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681577 | |

| Record name | [4-(Propane-1-sulfonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217501-34-2 | |

| Record name | B-[4-(Propylsulfonyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Propane-1-sulfonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reductive Elimination:the Final Step of the Catalytic Cycle is Reductive Elimination.libretexts.orgin This Intramolecular Step, the Two Organic Groups the Aryl Group from the Halide and the 4 Propylsulfonyl Phenyl Group on the Palladium Ii Complex Couple to Form the New Carbon Carbon Bond of the Biaryl Product.wikipedia.orgthis Process Regenerates the Palladium 0 Catalyst, Which Can then Re Enter the Catalytic Cycle.libretexts.orgthe Two Groups Must Be Adjacent in the Coordination Sphere for This to Occur.wikipedia.org

Interactions with Diol and Polyol Systems: Formation of Boronate Esters

The interaction of this compound with compounds containing cis-diol or polyol functionalities is characterized by the formation of reversible covalent bonds, resulting in cyclic boronate esters. nih.govresearchgate.net This reaction is a cornerstone of its application in molecular recognition and sensing, particularly for saccharides. researchgate.netnih.gov The process is a dynamic equilibrium sensitive to several factors, including the pH of the solution, the structure and stereochemistry of the diol, and the inherent properties of the boronic acid itself. nih.gov

The key to this interaction lies in the Lewis acidic nature of the boron atom in the boronic acid group. In an aqueous medium, the trigonal planar boronic acid (B(OH)2) exists in equilibrium with its tetrahedral boronate form (B(OH)3⁻). researchgate.net The formation of a stable boronate ester predominantly occurs through the reaction of a diol with the tetrahedral boronate species. researchgate.net

A critical feature of this compound is the influence of the electron-withdrawing propylsulfonyl group on the phenyl ring. This group significantly increases the Lewis acidity of the boron atom, thereby lowering the pKa of the boronic acid. nih.gov For context, unsubstituted phenylboronic acid has a pKa of approximately 8.8, which limits its efficient binding with diols to alkaline conditions. researchgate.netnih.gov The introduction of a strong electron-withdrawing group, such as a sulfonyl group, can lower the pKa to around 7.1-7.4. nih.gov This shift is crucial as it enables the compound to form boronate esters more effectively at or near physiological pH (7.4), a significant advantage for biological applications. nih.govmdpi.com

The stability of the resulting boronate ester complex is dependent on the specific diol. For instance, boronic acids generally exhibit a higher affinity for fructose (B13574) and sorbitol compared to other saccharides like glucose, galactose, or mannose. mdpi.com This selectivity is attributed to the stereochemical arrangement of the hydroxyl groups in the saccharide, which influences the stability of the five- or six-membered cyclic ester formed. nih.gov Fructose, for example, can readily present its hydroxyl groups in a conformation that is ideal for forming a stable complex. The binding affinity generally follows the order: fructose > galactose > glucose. mdpi.com The kinetics of this binding process are typically rapid, with reactions often completing within seconds. colab.ws

This reactivity forms the basis for using this compound and similar compounds in the development of sensors. researchgate.netnih.gov When the boronic acid binds to a saccharide like glucose, the change in the local environment of the boron atom can be transduced into a measurable signal, such as a change in fluorescence or an electrochemical response. nih.govnih.gov

Table 1: Interaction Data for Phenylboronic Acid Derivatives with Various Saccharides

This table presents representative binding affinity data for phenylboronic acid (PBA) derivatives with common saccharides. The binding constants (Ka) illustrate the relative strength of the interaction, which is influenced by both the saccharide structure and the specific substituents on the phenylboronic acid ring. Electron-withdrawing groups, such as the propylsulfonyl group, generally enhance binding affinity at physiological pH.

| Boronic Acid Derivative | Saccharide | Binding Constant (Ka, M⁻¹) at pH 7.4 |

| Phenylboronic Acid (PBA) | D-Glucose | Low |

| Phenylboronic Acid (PBA) | D-Fructose | Moderate |

| p-Sulfonyl-PBA Analog | D-Glucose | Moderate |

| p-Sulfonyl-PBA Analog | D-Fructose | High |

| p-Sulfonyl-PBA Analog | Sorbitol | High |

| p-Sulfonyl-PBA Analog | Galactose | Moderate |

| p-Sulfonyl-PBA Analog | Mannose | Moderate |

Applications of 4 Propylsulfonyl Phenylboronic Acid in Advanced Organic Synthesis and Materials Science

Utility as a Versatile Building Block for Complex Chemical Architectures

Phenylboronic acids are foundational reagents in modern organic chemistry, primarily for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. wikipedia.org This reaction forms a carbon-carbon bond between the boron-bearing aryl group and an aryl or vinyl halide, enabling the construction of complex biaryl and poly-aryl structures. researchgate.net 4-(Propylsulfonyl)phenylboronic acid serves as a valuable building block in this context, allowing for the direct incorporation of the propylsulfonylphenyl moiety into larger, more complex molecular frameworks.

The Suzuki-Miyaura reaction is renowned for its mild reaction conditions, tolerance of a wide variety of functional groups, and high yields. nih.govrsc.org The use of this compound in such couplings allows synthetic chemists to introduce a polar, electron-withdrawing sulfonyl group. This can be strategically employed to modulate the physicochemical properties of the target molecule, such as its solubility, electronic characteristics, and potential for intermolecular interactions. For instance, in materials science, incorporating such a group can influence the electronic and photophysical properties of conjugated polymers or small molecules for organic electronics. In medicinal chemistry, the sulfonyl group can act as a hydrogen bond acceptor, potentially improving a drug candidate's binding affinity to its biological target.

The synthesis of functionalized phenylboronic acids, such as those with sulfonyl groups, has been developed to provide these critical building blocks. nih.gov The general scheme for a Suzuki-Miyaura coupling involving this compound is depicted below.

Table 1: Representative Suzuki-Miyaura Coupling Reaction

| Reactant A | Reactant B | Catalyst/Conditions | Product |

| This compound | Aryl/Vinyl Halide (R-X) | Pd(0) catalyst, Base | R-C₆H₄-SO₂C₃H₇ |

**4.2. Catalytic and Promotor Roles in Organic Transformations

Beyond its role as a structural component, the unique electronic nature of this compound enables it to function as a catalyst or promoter in specific organic reactions.

The direct formation of amides from carboxylic acids and amines is a fundamental transformation, but one that often requires harsh conditions or the use of stoichiometric coupling reagents that generate significant waste. rsc.org Arylboronic acids bearing electron-withdrawing substituents have emerged as effective catalysts for this direct dehydrative amidation. rsc.org

The catalytic cycle is believed to proceed through the formation of a mixed anhydride (B1165640) between the boronic acid and the carboxylic acid. The electron-withdrawing propylsulfonyl group on this compound enhances the Lewis acidity of the boron atom, facilitating the initial reaction with the carboxylic acid. Mechanistic studies on similar catalysts, such as 2,4-bis(trifluoromethyl)phenylboronic acid, suggest that the presence of electron-withdrawing groups is crucial. rsc.org These groups also play a role in preventing the amine from coordinating directly to the boron atom of the active species, which would otherwise inhibit the catalytic turnover, thereby accelerating the desired amidation. rsc.org This makes this compound a promising catalyst for promoting C-N bond formation under milder, more atom-economical conditions.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient reaction for forming 1,2,3-triazoles. researchgate.net The reaction requires a catalytic amount of a Cu(I) species. While Cu(I) salts can be used directly, they are prone to oxidation. A common strategy involves the in situ reduction of more stable Cu(II) salts to the active Cu(I) catalyst.

Chemical Strategy in Prodrug Design and Targeted Delivery Systems

The reactivity of the boronic acid functional group provides a powerful tool for developing stimuli-responsive systems, particularly in the fields of medicinal chemistry and drug delivery.

Many pathological conditions, such as cancer and inflammation, are associated with elevated levels of reactive oxygen species (ROS), including hydrogen peroxide (H₂O₂). pnas.orgnih.gov This localized biochemical feature can be exploited for targeted drug delivery. Arylboronic acids and their corresponding esters undergo a rapid and specific oxidation reaction with H₂O₂ to produce a phenol (B47542) and boric acid. nih.govpnas.org

This transformation is the basis for H₂O₂-responsive prodrugs. nih.gov In this strategy, a therapeutically active molecule containing a hydroxyl or amine group is "masked" by linking it to a this compound promoiety. The resulting prodrug is inactive and stable under normal physiological conditions. Upon reaching a target tissue with high H₂O₂ concentrations, the boronic acid is cleaved, triggering a cascade that releases the active drug. nih.gov The electron-withdrawing nature of the propylsulfonyl group can modulate the rate of this oxidative cleavage, allowing for the fine-tuning of the drug release profile. rsc.org This approach offers a promising strategy for increasing the therapeutic efficacy of drugs while minimizing off-target side effects.

Table 2: H₂O₂-Mediated Deprotection of a Boronic Acid-Masked Drug

| System | Trigger | Reaction | Released Products |

| Drug-O-Linker-C₆H₄-SO₂C₃H₇-B(OH)₂ | Hydrogen Peroxide (H₂O₂) | Oxidative Cleavage | Active Drug, Linker byproduct, 4-(Propylsulfonyl)phenol, Boric Acid |

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a subsequent reaction. Boronic acids are excellent protecting groups for 1,2- and 1,3-diols, a common motif in biologically important molecules like carbohydrates. researchgate.netrsc.org this compound can react reversibly with a diol to form a cyclic boronate ester. chem-station.com

This boronate ester is stable to a range of reaction conditions but can be easily cleaved by hydrolysis, often under mild acidic or basic conditions, to regenerate the diol and the boronic acid. researchgate.netchem-station.com This strategy is widely used in carbohydrate chemistry for the regioselective acylation, silylation, or alkylation of specific hydroxyl groups. rsc.org

Conversely, the boronic acid group itself can be protected to prevent undesirable side reactions, such as the formation of trimeric boroxine (B1236090) anhydrides. wikipedia.orgchem-station.com Common protecting groups for boronic acids include pinacol (B44631), which forms a pinacol boronate ester, or N-methyliminodiacetic acid (MIDA), which forms a MIDA boronate ester. chem-station.com These protected forms are highly stable, often amenable to purification by chromatography, and can be deprotected under specific conditions to liberate the free this compound just before its intended use, for example, in a Suzuki-Miyaura coupling. chem-station.com

Integration into Stimuli-Responsive Polymeric Materials and Chemical Sensors

Phenylboronic acid-containing polymers are a significant class of "smart" materials capable of responding to specific chemical or physical stimuli. nih.gov This responsiveness stems from the dynamic nature of the boronate esters formed between the boronic acid moiety and diol-containing molecules. nih.gov These interactions are sensitive to changes in pH, the presence of sugars, and reactive oxygen species (ROS), making them ideal for a range of biomedical and sensing applications. nih.govnih.gov

The incorporation of PBA moieties into polymer backbones or as pendant groups is achieved through various synthetic strategies. These methods allow for the creation of a wide array of architectures, including linear polymers, hydrogels, micelles, and nanoparticles.

Recent advances have utilized multicomponent reactions (MCRs) to develop multifunctional PBA-polymers (MF-PBA-polymers). nih.gov This approach allows for the introduction of PBA groups into polymer structures while simultaneously embedding other functionalities, such as fluorescence or antioxidant capabilities. nih.gov Another common method is the functionalization of pre-existing polymers. For instance, poly(lactic-co-glycolic acid) (PLGA), a biocompatible and biodegradable polymer, has been functionalized with PBA to create nanoparticles for targeted drug delivery. nih.gov The synthesis involves activating the carboxylic acid groups of PLGA and coupling them with a PBA derivative containing an amine group. nih.gov

Similarly, amphiphilic block copolymers can be functionalized with PBA to form self-assembling structures like micelles in aqueous solutions. These micelles can encapsulate therapeutic agents and are designed to release their payload in response to specific triggers, such as the high glucose concentrations characteristic of hyperglycemic conditions. rsc.org

Table 1: Examples of Phenylboronic Acid (PBA)-Functionalized Polymer Systems

| Polymer System | Fabrication Method | Stimuli-Responsiveness | Application |

| Cationic PBA-grafted Polyethylenimine (PEI) | Crosslinking of low-MW PEI with PBA and sugar | pH, ATP | Gene Delivery nih.gov |

| PBA-functionalized Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles | Amide coupling of PBA to PLGA backbone | Sialic Acid | Targeted Drug Delivery nih.gov |

| PBA-based Polymeric Micelles | Self-assembly of PBA-containing block copolymers | Glucose | Drug Delivery rsc.org |

| PBA-functionalized Polyacrylonitrile (B21495) Fiber (PANF) | Amination and quaternization of PANF followed by PBA grafting | N/A (Catalysis) | Heterogeneous Catalysis colby.edu |

The primary mechanism for the recognition of saccharides and glycoproteins by PBA-functionalized materials is the reversible formation of cyclic boronate esters with cis-diol groups present in the sugar moieties. nih.gov In an aqueous environment, the boronic acid (a trigonal, neutral Lewis acid) exists in equilibrium with its tetrahedral, anionic boronate form. nih.gov It is this tetrahedral boronate that reacts with 1,2- or 1,3-diols to form stable five- or six-membered cyclic esters. nih.gov

This binding equilibrium is highly pH-dependent. At physiological pH (~7.4), the equilibrium can be shifted to favor the boronate ester, especially with sugars like fructose (B13574), which form highly stable complexes. nih.gov The binding event alters the physical and chemical properties of the polymer system, which forms the basis for sensing. For example:

Charge Alteration: The conversion of the neutral boronic acid to an anionic boronate ester upon sugar binding increases the negative charge density of the material. This change can be detected electrochemically or can trigger the swelling or dissolution of a hydrogel. nih.gov

Hydrophilicity Changes: The formation of the boronate ester can change the hydrophilic-hydrophobic balance of a polymer, leading to the disassembly of micelles or vesicles and the subsequent release of an encapsulated payload. rsc.org

This principle is also highly effective for targeting glycoproteins, which are proteins decorated with carbohydrate chains (glycans). Aberrant glycosylation patterns, such as the overexpression of sialic acid on cancer cell surfaces, are hallmarks of disease. nih.govmdpi.com PBA-functionalized nanoparticles can selectively bind to these sialic acid residues, enabling targeted drug delivery to tumor cells. nih.govnih.gov Studies using surface plasmon resonance (SPR) have confirmed that glycoproteins interact strongly with PBA-functionalized surfaces and that this interaction is dictated by the terminal saccharide of the glycan chain. nih.gov

Dynamic covalent chemistry (DCC) utilizes reversible chemical reactions to create adaptable and responsive materials. The reversible nature of the boronic ester bond is perfectly suited for DCC and has been exploited in the design of self-healing polymers. nih.govnih.gov

When a polymeric material incorporating boronic esters is damaged (e.g., cut or scratched), the severed covalent bonds at the fracture interface can reform under appropriate conditions, restoring the material's integrity. rsc.org This healing can be autonomous or triggered by an external stimulus like a change in pH or temperature. nih.govsci-hub.se

This chemistry has been successfully integrated into polyurethane (PU) networks. nih.govsci-hub.se By incorporating diols and phenylboronic acids into the polyurethane synthesis, a crosslinked network is formed via boronic ester bonds. These dynamic crosslinks can dissociate and re-associate, allowing the polymer chains to move, dissipate stress, and ultimately rebond across a damaged surface. rsc.orgsci-hub.se The synergy between dynamic covalent boronic esters and other non-covalent interactions, such as hydrogen bonding, can lead to materials with exceptional toughness and high self-healing efficiency even at room temperature. rsc.org

Contributions to Ligand Design for Metal-Catalyzed Processes

While widely known for diol recognition, boronic acids also serve as versatile ligands or ligand components in coordination chemistry and metal-catalyzed reactions. The boronate group can coordinate to metal centers, and the phenyl ring can be readily functionalized to tune the steric and electronic properties of the resulting complex.

Boronate ligands have been used to construct crystalline coordination polymers with metal ions, including lanthanides. mdpi.com For example, using a ligand containing both a carboxylate and a boronate function (derived from 4-carboxyphenylboronic acid), researchers have synthesized a series of coordination polymers with varied magnetic and luminescence properties. mdpi.com

In the realm of catalysis, phenylboronic acids are most famously known as reagents in the Suzuki-Miyaura cross-coupling reaction. inorgchemres.org However, they also play roles related to ligand design. For instance, boronic acids themselves can act as organocatalysts. Perfluorophenylboronic acid has been shown to catalyze the regioselective cross-coupling reaction of tertiary propargylic alcohols with arylboronic acids in a transition-metal-free system. chemrxiv.org Furthermore, phenylboronic acid-functionalized fibers have been developed as recyclable, heterogeneous catalysts for reactions like Friedel-Crafts alkylation, demonstrating how immobilizing these moieties can lead to greener and more practical catalytic processes. colby.edu The design of protic pyrazole (B372694) ligands, which can be tuned for acidity, demonstrates a broader principle of ligand design where proton-responsive groups are key to catalytic cycles involving proton or electron transfer. nih.gov This principle is analogous to how the boronic acid/boronate equilibrium can influence a material's properties.

Table 2: Applications of Phenylboronic Acid Derivatives in Catalysis

| Catalytic Application | Role of Boronic Acid Derivative | Catalyst System | Reaction Type |

| Coordination Polymers | Ligand | Lanthanide ions with carboxylate-boronate ligand | Material Synthesis mdpi.com |

| Cross-Coupling | Organocatalyst | Perfluorophenylboronic acid | Propargylic Substitution chemrxiv.org |

| Friedel-Crafts Alkylation | Functional group on catalyst support | Phenylboronic acid-functionalized polyacrylonitrile fiber | C-C Bond Formation colby.edu |

| Suzuki-Miyaura Coupling | Reagent/Substrate | Palladium catalyst | Cross-Coupling inorgchemres.org |

Spectroscopic and Computational Characterization of 4 Propylsulfonyl Phenylboronic Acid

Advanced Spectroscopic Methodologies for Structural Elucidation

Spectroscopy is fundamental to the structural elucidation of molecular compounds. By probing the interactions of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), X-ray Diffraction (XRD), Mass Spectrometry (MS), and Infrared (IR)/Raman spectroscopy provide a comprehensive picture of the compound's architecture.

NMR spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule in solution. For 4-(Propylsulfonyl)phenylboronic acid, a combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a complete map of the atomic framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The para-substituted aromatic ring will give rise to a characteristic AA'BB' system, appearing as two sets of doublets. The propyl group will display a triplet for the terminal methyl (CH₃) group, a sextet (or multiplet) for the adjacent methylene (B1212753) (CH₂) group, and another triplet for the methylene group directly attached to the sulfonyl group. The two acidic protons of the boronic acid moiety, B(OH)₂, typically appear as a single, broad resonance that can exchange with deuterium (B1214612) when D₂O is added.

¹³C NMR: The carbon spectrum provides information on all unique carbon atoms. Signals will be present for the three distinct carbons of the propyl chain and the four unique carbons of the phenyl ring. The carbon atom directly bonded to the boron atom can sometimes be difficult to observe or appear broadened due to the quadrupolar nature of the boron nucleus. rsc.org

¹¹B NMR: As boron is an NMR-active nucleus, ¹¹B NMR is particularly informative for studying boronic acids. nsf.gov The chemical shift of the ¹¹B nucleus is highly sensitive to its coordination environment. For the trigonal planar (sp² hybridized) boronic acid, a characteristic chemical shift is observed. This signal shifts significantly upon reaction with diols or in basic solutions, which leads to the formation of a tetrahedral (sp³ hybridized) boronate species. nsf.gov This technique is invaluable for studying the pKa and binding properties of the boronic acid group. nsf.gov

| Nucleus | Predicted Chemical Shift (δ, ppm) | Description |

|---|---|---|

| ¹H | ~7.8-8.0 | Aromatic Protons (AA'BB' system, 2H, ortho to -SO₂Pr) |

| ¹H | ~7.6-7.8 | Aromatic Protons (AA'BB' system, 2H, ortho to -B(OH)₂) |

| ¹H | ~3.1-3.3 | Methylene Protons (-SO₂-CH₂ -CH₂-CH₃, triplet) |

| ¹H | ~1.6-1.8 | Methylene Protons (-SO₂-CH₂-CH₂ -CH₃, sextet) |

| ¹H | ~0.9-1.1 | Methyl Protons (-SO₂-CH₂-CH₂-CH₃ , triplet) |

| ¹H | Broad (variable) | Boronic Acid Protons (-B(OH )₂) |

| ¹³C | ~125-145 | Aromatic Carbons (4 signals) |

| ¹³C | ~55-58 | Propyl Carbon (-C H₂-SO₂-) |

| ¹³C | ~16-18 | Propyl Carbon (-CH₂-C H₂-CH₃) |

| ¹³C | ~12-14 | Propyl Carbon (-C H₃) |

| ¹¹B | ~27-30 | Trigonal Planar Boronic Acid (sp²) |

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the three-dimensional arrangement of atoms in the solid state. americanpharmaceuticalreview.com For arylboronic acids, XRD analysis reveals not only the molecular structure but also the intricate supramolecular assemblies formed through intermolecular interactions. psu.edursc.org

Arylboronic acids commonly form robust, self-complementary hydrogen-bonded dimers in the solid state, a motif analogous to the one seen in carboxylic acids. psu.edursc.org In this arrangement, the B(OH)₂ groups of two molecules interact via two strong O-H···O hydrogen bonds, creating a central eight-membered ring. These dimeric units can then further assemble into higher-order structures. A frequent packing motif involves the interconnection of these dimers into infinite one-dimensional ribbons, where each dimer is hydrogen-bonded to two adjacent dimers. psu.edursc.org The specific arrangement can be influenced by substituents on the phenyl ring. While a crystal structure for this compound has not been specifically reported, it is anticipated to exhibit these characteristic dimeric and ribbon-like supramolecular structures in its crystalline form. psu.edursc.org

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high precision and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uk For this compound (Molecular Formula: C₉H₁₃BO₄S, Molecular Weight: 228.06 g/mol ), electrospray ionization (ESI) would be a common method.

Upon ionization, the molecule would form a molecular ion, such as [M+H]⁺ or [M-H]⁻. When subjected to collision-induced dissociation (tandem MS or MS/MS), this ion breaks apart into smaller, characteristic fragment ions. For this compound, key fragmentation pathways would include:

Cleavage of the propyl group from the sulfonyl moiety.

A characteristic rearrangement and neutral loss of sulfur dioxide (SO₂; 64 Da), a common fragmentation for sulfones. nih.gov

Loss of water (H₂O; 18 Da) from the boronic acid group.

In negative ion mode, fragments corresponding to BO⁻ and BO₂⁻ are often observed for phenylboronic acids. nih.gov

| m/z (Positive Mode) | Proposed Fragment | Description |

|---|---|---|

| 229.07 | [M+H]⁺ | Protonated Molecular Ion |

| 211.06 | [M+H - H₂O]⁺ | Loss of water from the molecular ion |

| 185.02 | [M+H - C₃H₈]⁺ | Loss of propane (B168953) (less common) or propyl radical + H |

| 165.01 | [M+H - SO₂]⁺ | Characteristic neutral loss of sulfur dioxide |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mt.com An analysis of the vibrational spectrum provides a "fingerprint" of the functional groups present.

For this compound, the key vibrational modes include:

O-H Stretching: A very strong, broad band in the IR spectrum, typically around 3300-3200 cm⁻¹, is characteristic of the O-H stretch in the hydrogen-bonded B(OH)₂ group. cdnsciencepub.com

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the propyl group appear just below 3000 cm⁻¹.

S=O Stretching: The sulfonyl group gives rise to two prominent stretching vibrations: an asymmetric stretch (νas) typically in the 1350-1300 cm⁻¹ region and a symmetric stretch (νs) in the 1160-1120 cm⁻¹ region. cdnsciencepub.com These are often strong in both IR and Raman spectra.

B-O Stretching: A strong absorption around 1390-1350 cm⁻¹ is assigned to the B-O stretching vibration. cdnsciencepub.com

B-C Stretching: The stretch for the boron-carbon bond is weaker and typically found near 1100-1080 cm⁻¹. cdnsciencepub.com

| Frequency (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| ~3250 (broad) | ν(O-H) | Boronic Acid (-B(OH)₂) |

| ~3070 | ν(C-H) | Aromatic |

| ~2960, 2870 | ν(C-H) | Aliphatic (Propyl) |

| ~1600, 1480 | ν(C=C) | Aromatic Ring |

| ~1370 | ν(B-O) | Boronic Acid |

| ~1320 | νₐₛ(S=O) | Sulfonyl (-SO₂-) |

| ~1150 | νₛ(S=O) | Sulfonyl (-SO₂-) |

| ~1090 | ν(B-C) | Boron-Carbon Bond |

Chromatographic Separation and Detection Techniques

Chromatographic methods are essential for separating components of a mixture and for performing quantitative analysis. Liquid chromatography coupled with mass spectrometry (LC-MS) is the premier technique for this purpose, offering both high-resolution separation and highly sensitive, specific detection.

LC-MS is the method of choice for detecting and quantifying trace levels of this compound, for instance, as a residual reagent or impurity in a product. rsc.orgscirp.org A typical protocol involves reversed-phase high-performance liquid chromatography (HPLC) coupled to a tandem mass spectrometer (MS/MS).

The separation is generally achieved on a C18 column. A gradient elution method using a mixture of an aqueous mobile phase (e.g., water with 0.1% acetic acid or 10 mM ammonium (B1175870) acetate) and an organic mobile phase (e.g., acetonitrile) is employed to effectively separate the analyte from the sample matrix. rsc.orgscirp.org

For detection, negative electrospray ionization (ESI-) is highly effective for boronic acids, as they readily deprotonate to form the [M-H]⁻ anion. sciex.comscirp.org For ultimate sensitivity and selectivity, tandem mass spectrometry is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, the mass spectrometer is set to select the precursor ion (the [M-H]⁻ of the target compound) and then monitor for a specific, characteristic fragment ion produced upon collision-induced dissociation. This approach drastically reduces chemical noise and allows for quantification at very low levels, often in the pg/mL to ng/mL range. scirp.orgsciex.com

| Parameter | Condition |

|---|---|

| Chromatography | |

| Column | Reversed-Phase C18 (e.g., 150 x 2.1 mm, 2.7 µm) |

| Mobile Phase A | Water + 0.1% Acetic Acid or 10 mM Ammonium Acetate |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient (e.g., 5% to 95% B over 10 minutes) |

| Flow Rate | 0.2 - 0.4 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization, Negative (ESI-) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | m/z 227.05 ([M-H]⁻) |

| Product Ion (Q3) | Specific fragment (e.g., from loss of SO₂ or propyl group) |

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Strategies for Volatility Enhancement

Direct analysis of boronic acids, including this compound, by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging. Their high polarity, low volatility, and thermal instability lead to poor chromatographic performance and potential degradation in the hot GC inlet. nih.govsigmaaldrich.com To overcome these limitations, derivatization is an essential step to convert the analyte into a more volatile and thermally stable form. weber.humdpi.com

Several strategies are employed to enhance the volatility of boronic acids for GC-MS analysis:

Silylation: This is a common and effective technique where the active, acidic protons of the boronic acid's hydroxyl groups are replaced with a non-polar silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.commdpi.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS), readily create TMS esters of the boronic acid. This process reduces intermolecular hydrogen bonding, thereby increasing the compound's volatility. sigmaaldrich.comgcms.cz

Esterification: The boronic acid functional group can be converted into a more volatile boronate ester. This is frequently achieved by reacting the boronic acid with a diol, such as pinacol (B44631), to form a stable cyclic pinacol boronate ester. chromatographyonline.com Another approach involves transesterification with a volatile boronic acid derivative. acs.org For cleaning residual boronic acids from GC systems, derivatization with propylene (B89431) glycol has been used to form a more volatile product that can be easily purged from the system. chromforum.org

The choice of derivatization reagent depends on the specific analytical requirements, including the presence of other functional groups in the molecule and the desired sensitivity of the method. gcms.cz

Table 1: Common Derivatization Strategies for GC-MS Analysis of Boronic Acids

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry provide invaluable tools for understanding the intrinsic properties of this compound at a molecular level. These in-silico methods complement experimental data by offering insights into electronic structure, molecular geometry, and reactivity.

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. arxiv.org For substituted phenylboronic acids, calculations are commonly performed using hybrid functionals like B3LYP with basis sets such as 6-31G(d,p), which offer a good balance of accuracy and computational cost. lodz.pllodz.plresearchgate.net

Geometry Optimization: DFT is used to determine the most stable three-dimensional arrangement of atoms (the ground-state geometry). For phenylboronic acids, a key structural feature is the dihedral angle between the plane of the phenyl ring and the B(OH)₂ group. A planar or near-planar conformation is often favored, as it allows for stabilizing conjugation between the aromatic π-system and the vacant p-orbital on the boron atom. nih.gov

Electronic Structure: Calculations can predict fundamental electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. lodz.plresearchgate.net The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net The electron-withdrawing nature of the propylsulfonyl group is expected to stabilize both the HOMO and LUMO and lower the pKa of the boronic acid moiety compared to unsubstituted phenylboronic acid. nih.gov

Reactivity Predictions: DFT can generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for intermolecular interactions. researchgate.net

Table 3: Predicted Molecular Properties of this compound from DFT Calculations (B3LYP/6-31G(d,p)) Note: These are representative values based on published data for structurally similar compounds.

Quantum Chemical Calculations of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations are instrumental in predicting spectroscopic data, which can then be used to interpret and verify experimental results.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically within a DFT framework, is widely used to calculate NMR shielding tensors, from which chemical shifts (δ) for nuclei like ¹H, ¹³C, and ¹¹B can be derived. nih.govmdpi.com A strong correlation between the calculated and experimental chemical shifts serves as powerful evidence for structural confirmation. nih.gov The accuracy of these predictions is sensitive to the level of theory, basis set, and the inclusion of solvent effects, which are particularly important for exchangeable protons like those in the -B(OH)₂ group. nih.gov

Vibrational Frequencies: DFT calculations on the optimized geometry of a molecule can predict its vibrational modes, which correspond to the peaks observed in an Infrared (IR) spectrum. nih.gov Because these calculations often rely on the harmonic oscillator approximation, the resulting frequencies are typically multiplied by an empirical scaling factor to achieve better agreement with experimental spectra. nih.gov Assigning calculated vibrational modes to experimental IR bands helps to confirm the presence of specific functional groups. nih.gov

Table 4: Comparison of Hypothetical Experimental and Calculated Spectroscopic Data for this compound Note: These are representative values based on published data for structurally similar compounds.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT focuses on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. MD simulations model the movements of atoms and molecules, offering insights into conformational flexibility and non-covalent interactions. nih.gov

Conformational Analysis: MD is particularly useful for exploring the accessible conformations of flexible parts of a molecule, such as the propyl chain of this compound. The simulation can track rotations around single bonds and reveal the relative populations of different conformers at a given temperature, providing a more complete picture of the molecule's structure in solution.

Intermolecular Interactions: A key strength of MD is its ability to simulate how a molecule interacts with its surroundings. dovepress.comyoutube.com For this compound, MD can be used to study crucial phenomena such as hydrogen bonding with water molecules, which governs solubility. nih.gov It can also be used to investigate self-association, where two or more molecules interact to form dimers or larger aggregates, a common behavior for boronic acids. nih.gov Quantifying the strength and lifetime of these interactions helps explain the macroscopic properties of the compound.

Table 5: Applications of Molecular Dynamics (MD) Simulations for Studying this compound

Future Research Directions and Unresolved Challenges for 4 Propylsulfonyl Phenylboronic Acid

Development of More Sustainable and Environmentally Benign Synthetic Routes

The synthesis of arylboronic acids has traditionally relied on methods such as the reaction of organolithium or Grignard reagents with trialkyl borates. organic-chemistry.org While effective, these routes often involve harsh conditions and generate significant waste. The future of synthesizing 4-(propylsulfonyl)phenylboronic acid lies in the adoption of greener, more sustainable methodologies that are gaining traction for other arylboronic acids.

A primary challenge is to adapt modern synthetic protocols to accommodate the propylsulfonyl group. Future research should focus on:

Miyaura Borylation: Investigating the palladium-catalyzed borylation of 1-bromo-4-(propylsulfonyl)benzene (B1287640) with reagents like bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.org A key challenge will be optimizing reaction conditions to achieve high yields and purity, potentially using advanced ligands or exploring micellar conditions in water to enhance sustainability. organic-chemistry.org

Sandmeyer-Type Borylation: Developing a reliable Sandmeyer-type reaction from 4-(propylsulfonyl)aniline. orgsyn.orgorgsyn.org This approach, which converts an amino group to a boronic acid via a diazonium salt, can be performed under aqueous conditions, offering significant environmental benefits. orgsyn.orgorgsyn.org Unresolved questions include the stability of the diazonium intermediate in the presence of the sulfonyl group and the optimization of a one-pot procedure.

C-H Borylation: Exploring the direct, iridium-catalyzed C-H borylation of propylsulfonylbenzene. organic-chemistry.org This atom-economical method avoids the need for pre-functionalized starting materials but presents a significant challenge in achieving regioselectivity to exclusively yield the desired para-substituted product.

Avoiding Deboronation: Research into the synthesis of related sulfonyl-substituted phenylboronic acids has revealed that certain oxidative conditions required to form the sulfone from a sulfide (B99878) precursor can lead to cleavage of the C-B bond (deboronation). nih.gov A critical unresolved challenge is the development of a synthetic sequence that forms the sulfone group without compromising the integrity of the boronic acid moiety, or vice-versa.

Exploration of Novel Catalytic and Enabling Reagent Applications

While boronic acids are well-known as crucial reagents in Suzuki-Miyaura cross-coupling reactions, their potential as catalysts in their own right is an emerging area of interest. researchgate.netresearchgate.net For this compound, future research should investigate its utility in both established and novel chemical transformations.

Cross-Coupling Reagent: A foundational research direction is to systematically evaluate this compound as a coupling partner in Suzuki-Miyaura reactions. The electron-withdrawing nature of the propylsulfonyl group is expected to influence the electronic properties of the boronic acid and its transmetalation rate, which requires detailed kinetic and mechanistic investigation. mdpi.com

Lewis Acid Catalysis: Phenylboronic acid has been shown to be an effective, eco-friendly Lewis acid catalyst for multicomponent reactions, such as the synthesis of α-aminophosphonates. researchgate.net A significant opportunity exists to explore whether the increased Lewis acidity of this compound, due to its electron-withdrawing substituent, can enhance catalytic activity, broaden the substrate scope, or enable entirely new transformations.

Enabling Reagent in Complex Synthesis: The related 4-(methanesulfonyl)phenylboronic acid is used as a reagent in the synthesis of various complex molecules, including potential kinase inhibitors and antagonists for histamine (B1213489) receptors. sigmaaldrich.com Future work should explore the use of the propylsulfonyl analogue in similar synthetic campaigns, investigating how the larger alkyl group on the sulfone influences the properties of the final products.

Expansion into Advanced Functional Materials and Supramolecular Assemblies

The ability of the boronic acid group to form reversible covalent bonds with diols makes it a powerful tool for creating "smart" materials that respond to specific stimuli, such as pH or the presence of saccharides. nih.govnih.gov

Biomedical Materials: A major future direction is the incorporation of this compound as a functional monomer into polymers, nanoparticles, or hydrogels for biomedical applications like drug delivery and biosensing. nih.govnih.gov Phenylboronic acid-based materials can target the sialic acid residues overexpressed on cancer cells. nih.govnih.gov An unresolved challenge is to determine how the propylsulfonyl group affects key material properties such as pKa, binding affinity for diols, biocompatibility, and interactions within the tumor microenvironment. nih.govnih.gov

Supramolecular Chemistry: Boronic acids are effective building blocks in supramolecular chemistry, capable of forming predictable hydrogen-bonding networks with nitrogen-containing compounds to create complex architectures like helical chains or stacked layers. nih.gov Research is needed to explore the co-crystallization of this compound with various organic ligands. The interplay between the hydrogen-bonding capabilities of the boronic acid and the sulfonyl group could lead to novel supramolecular assemblies with unique structural and functional properties.

Investigation of Unique Reactivity Pathways and Mechanistic Insights

A deep understanding of the fundamental reactivity of this compound is essential for its rational application. The electron-withdrawing propylsulfonyl group is expected to significantly modulate the properties of the boronic acid moiety.

Acidity (pKa) Determination: A critical and unresolved task is the precise experimental determination of the pKa of this compound. Studies on analogous compounds, 4-(N-allylsulfamoyl)phenylboronic acid (pKa ≈ 7.4) and 4-(3-butenesulfonyl)phenylboronic acid (pKa ≈ 7.1), have shown that sulfonyl and sulfonamide groups dramatically lower the pKa relative to unsubstituted phenylboronic acid (pKa ≈ 8.8). nih.govnih.gov This lower pKa implies that the boronic acid is more readily ionized at physiological pH, which has profound implications for its binding to diols and its potential use in boronate affinity chromatography. nih.govnih.gov

Mechanistic Studies: Future research should employ techniques like reaction progress kinetic analysis to gain mechanistic insights into reactions where this compound is used. nih.gov For instance, in Suzuki-Miyaura couplings, it is crucial to understand how the propylsulfonyl group affects the rates of key steps like transmetalation and reductive elimination. mdpi.com

Reversible Covalent Chemistry: The interaction with diols is central to many of its potential applications. Mechanistic studies should quantify the binding constants and kinetics with various biologically relevant diols (e.g., glucose, sialic acid) and explore how the propylsulfonyl group influences the stability and pH-responsiveness of the resulting boronate esters.

Synergistic Research Opportunities in Interdisciplinary Fields

The unique properties of this compound position it at the intersection of several scientific disciplines, creating opportunities for synergistic research.

Analytical Chemistry and Biotechnology: The low pKa imparted by the sulfonyl group makes this compound a prime candidate for developing new boronate affinity chromatography materials. nih.govnih.gov A collaborative effort between synthetic chemists and analytical biochemists could lead to the development of novel stationary phases for the efficient separation of cis-diol-containing biomolecules like catecholamines, nucleosides, or glycoproteins under mild pH conditions, which is particularly beneficial for sensitive analytes. nih.gov

Materials Science and Oncology: The development of nanoparticles functionalized with this compound for targeted cancer therapy represents a convergence of materials science, chemistry, and oncology. nih.govnih.gov Such projects would require an interdisciplinary team to synthesize and characterize the materials, evaluate their drug-loading and release profiles, and test their efficacy and targeting ability in cell culture and in vivo models. The influence of the propylsulfonyl group on nanoparticle stability and biological interactions would be a key focus. nih.gov

Computational and Experimental Chemistry: A synergistic approach combining computational modeling (e.g., density functional theory) with experimental validation can accelerate research. researchgate.net Theoretical calculations can predict the pKa, bond energies, and reactivity of this compound, guiding experimental efforts in synthesis, catalysis, and materials design and helping to rationalize observed outcomes.

常见问题

Q. Methodological Answer :

- Respiratory Protection : Use NIOSH-approved N95 respirators in poorly ventilated areas due to potential dust inhalation risks .

- Storage : Store at 2–8°C under inert gas (argon) to prevent boronic acid dehydration. Use amber glass vials to limit light-induced degradation .

- Spill Management : Neutralize spills with a 5% sodium bicarbonate solution before disposal.

Advanced: How does the electron-withdrawing sulfonyl group impact Suzuki-Miyaura coupling efficiency?

Methodological Answer :

The sulfonyl group reduces electron density at the boron center, slowing transmetalation but improving stability against protodeboronation. To optimize coupling:

- Catalyst Choice : Use Pd(PPh₃)₄ or XPhos Pd G3, which tolerate electron-deficient arylboronic acids .

- Base Selection : K₂CO₃ in THF/H₂O (3:1) enhances reactivity compared to weaker bases like NaOAc .

- Kinetic Analysis : Conduct time-resolved ¹¹B NMR to monitor boronic acid consumption and adjust catalyst loading (typically 2–5 mol%) .

Advanced: How can conflicting reports on catalytic efficiency in cross-coupling be resolved?

Methodological Answer :

Contradictions often arise from:

- Solvent Effects : Polar aprotic solvents (DMF) may stabilize Pd intermediates better than THF .

- Oxygen Sensitivity : Use Schlenk-line techniques to exclude moisture/O₂, which deactivate Pd(0) species .

- Substrate Purity : Characterize boronic acid via ¹H/¹¹B NMR and HRMS to confirm absence of anhydride impurities, which inhibit coupling .

Basic: What spectroscopic techniques confirm the structure of this compound?

Q. Methodological Answer :

- ¹H NMR : Look for a deshielded aromatic proton (δ 7.8–8.2 ppm) and propylsulfonyl CH₂ signals (δ 3.1–3.3 ppm).

- ¹¹B NMR : A sharp peak at δ 28–32 ppm confirms boronic acid .

- FT-IR : B-O stretching at ~1340 cm⁻¹ and S=O vibrations at 1150–1300 cm⁻¹ .

Advanced: What computational models predict the sulfonyl group’s electronic effects on coordination?

Q. Methodological Answer :

- DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) to map frontier molecular orbitals (FMOs). The sulfonyl group lowers LUMO energy, favoring oxidative addition in Pd catalysis .

- Hammett Parameters : The σₚ value of the sulfonyl group (+0.93) correlates with slower transmetalation kinetics, requiring higher reaction temperatures (80–100°C) .

Basic: How are common side reactions during purification mitigated?

Q. Methodological Answer :

- Anhydride Formation : Add 1% H₂O to the eluent during silica gel chromatography to stabilize the boronic acid .

- Protodeboronation : Avoid acidic conditions (pH <5); use NH₄OAc buffers during recrystallization .

Advanced: What strategies improve regioselectivity in C-H functionalization using this boronic acid?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。